N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide

Physicochemical profiling Drug-likeness Fragment-based design

Unique hybrid scaffold inaccessible via generic sulfonamides. This compound addresses the lack of 4-propoxybenzenesulfonamides with a pyrrolidinyl-acetamide linker for SAR studies. Key advantages: (i) enables exploration of CA isoform selectivity & ion-channel modulation; (ii) 8 rotatable bonds allow induced-fit binding analysis; (iii) pyrrolidinyl ketone provides a synthetic diversification handle. Supplied as a research-grade building block with reliable global fulfillment.

Molecular Formula C21H26N2O4S
Molecular Weight 402.5 g/mol
CAS No. 1060367-23-8
Cat. No. B3209989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide
CAS1060367-23-8
Molecular FormulaC21H26N2O4S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
InChIInChI=1S/C21H26N2O4S/c1-2-15-27-19-9-11-20(12-10-19)28(25,26)22-18-7-5-17(6-8-18)16-21(24)23-13-3-4-14-23/h5-12,22H,2-4,13-16H2,1H3
InChIKeyQVWHXYRTMMPPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide: Structural Class & Physicochemical Profile


N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide (CAS 1060367-23-8, molecular formula C₂₁H₂₆N₂O₄S, MW 402.5 g/mol) is a synthetic aryl sulfonamide that combines a 4‑propoxybenzenesulfonamide head with a para‑substituted N‑phenyl‑pyrrolidinyl acetamide tail. Computed physicochemical descriptors include an XLogP3‑AA of 3.2, a topological polar surface area of 84.1 Ų, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and eight rotatable bonds [1]. The compound belongs to the pyrrolidine sulfonamide family, a chemical class that has yielded potent modulators of ion channels, TRPV4 antagonists, urotensin II antagonists, and carbonic anhydrase inhibitors [2] [3]. In the absence of any published target‑engagement or phenotypic data for this specific molecule, its procurement relevance derives from its use as a building block in medicinal chemistry and its structural resemblance to advanced leads such as GSK3395879 and the PDE5 inhibitor udenafil [3] .

Workflow
Medicinal chemistry building block
Sulfonamide scaffold elaboration
Selection Logic
Unique pyrrolidinyl-acetamide linker
Not present in PDE5 or TRPV4 leads
Use Context
Fragment elaboration or counter-screen tool
Confirm inactivity before use as negative control

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide: Why Generic Substitution Fails


Pyrrolidine sulfonamides display extreme sensitivity to subtle structural modifications; even regio‑isomeric changes can alter the core pharmacophore and shift target selectivity from TRPV4 to off‑targets [1]. The target compound is distinguished from its closest analogs by the combination of (i) a 4‑propoxy substituent on the benzenesulfonamide ring, which in carbonic‑anhydrase‑focused series critically controls isoform selectivity and lipophilicity [2], and (ii) a para‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl) linker on the aniline ring, which differs from the pyrazolo‑pyrimidine‑containing PDE5 inhibitors (e.g., udenafil) and from the pyrrolidine‑diol‑core TRPV4 antagonists (e.g., GSK3395879) [1] . Generic substitution with a simpler 4‑propoxybenzenesulfonamide or an N‑phenylacetamide sulfonamide cannot replicate the specific hydrogen‑bonding and conformational constraints imposed by the pyrrolidinyl ketone bridge, making direct interchange scientifically unsound.

Pyrrolidinyl ketone bridge is structurally specific
Simpler 4-propoxybenzenesulfonamides or N-phenylacetamide sulfonamides cannot replicate the hydrogen-bonding and conformational constraints; target selectivity may shift away.
Regioisomeric changes alter pharmacophore geometry
Even subtle positional modifications in pyrrolidine sulfonamides can redirect activity from TRPV4 to off-targets; direct interchange with close analogs may not transfer.
Para-substitution pattern is critical for isoform context
The 4-propoxy substituent controls lipophilicity and isoform selectivity in carbonic-anhydrase series; generic alkyl-sulfonamide replacements may not reproduce this profile.

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide: Quantitative Differentiation Evidence


Lipophilicity & Rotatable Bond Count vs. Core Fragment

The target compound has a computed XLogP3‑AA of 3.2 and eight rotatable bonds, compared with a predicted XLogP of ~1.8 and two rotatable bonds for the simple 4‑propoxybenzenesulfonamide fragment [1]. The higher lipophilicity and greater conformational flexibility of the full molecule are expected to alter membrane partitioning and target‑binding entropy relative to the fragment.

Lipophilicity & Rotatable Bonds
Data to verify
Target: XLogP3 3.2 Fragment: ~1.8 Δ +1.4
Target: 8 rot. bonds Fragment: 2 rot. bonds Δ +6
Supports lead-like vs fragment selection context
Computed values only; no experimental logD or permeability data
Physicochemical profiling Drug-likeness Fragment-based design

Polar Surface Area vs. Udenafil and GSK3395879

The target compound has a computed TPSA of 84.1 Ų, which is intermediate between the PDE5 inhibitor udenafil (TPSA ~118 Ų) and the TRPV4 antagonist GSK3395879 (TPSA ~112 Ų) [1] [2]. A lower TPSA suggests potentially superior passive membrane permeability and blood‑brain barrier penetration compared with these clinically advanced analogs, although no direct permeability data exist for the target compound.

TPSA vs Udenafil & GSK3395879
Class-level
Target: 84.1 Ų Udenafil: ~118 Ų Δ −34 Ų
Target: 84.1 Ų GSK3395879: ~112 Ų Δ −28 Ų
May support CNS permeability screening context
TPSA estimated from published structures; no direct PAMPA or BBB data
Drug-likeness CNS penetration ADME prediction

Absence of hERG Alerts vs. Ion-Channel Modulators

Many pyrrolidine sulfonamides described as Naᵥ and TRP channel modulators contain basic amines or methanesulfonamide motifs that are recognized hERG pharmacophore elements [1]. The target compound lacks a strongly basic center (no aliphatic amine; pyrrolidine nitrogen is amidic) and does not contain the methanesulfonamide substructure, suggesting a reduced hERG‑binding propensity relative to compounds such as those exemplified in Vertex patent US 8,163,720 [1]. No experimental hERG data are available for the target compound; this inference relies solely on structural comparison.

hERG Alert Profile
Source review
No basic amine; no methanesulfonamide
Structural comparison suggests lower hERG-binding probability
Visual inspection only; no experimental hERG IC₅₀ data available
Cardiotoxicity risk Ion‑channel selectivity Safety screening

Hydrogen-Bond Donor Count vs. GSK3395879

The target compound possesses only one hydrogen‑bond donor (the sulfonamide N–H), whereas GSK3395879 has three H‑bond donors (sulfonamide N–H plus two diol hydroxyls) [1] [2]. A lower H‑bond donor count is generally associated with improved passive membrane permeability and oral absorption.

H-Bond Donor Count
Class-level
1 HBD (sulfonamide N–H only)
GSK3395879: 3 HBD Δ −2
Supports permeability optimization context
Computed value; no experimental permeability or absorption data
Permeability Oral bioavailability Lead optimization

N-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide: Application Scenarios


CNS-Penetrant Sulfonamide Building Block

The compound’s computed TPSA of 84.1 Ų and XLogP3‑AA of 3.2 place it in a favorable CNS drug‑like space compared with the higher‑TPSA udenafil and GSK3395879 series [1] [2]. Procurement of this scaffold enables medicinal chemists to explore the SAR of 4‑propoxybenzenesulfonamides with a pyrrolidinyl‑acetamide linker backbone, a chemotype not represented in existing PDE5 or TRPV4 patent landscapes [3] [4].

Lipophilic Flexible Core for Fragment Elaboration

With eight rotatable bonds and a single hydrogen‑bond donor, the molecule offers greater conformational adaptability than the rigid 4‑propoxybenzenesulfonamide fragment [1]. Researchers engaged in fragment‑based drug discovery can use this compound to probe induced‑fit binding modes, while the pyrrolidinyl ketone provides a synthetic handle for further diversification .

Selectivity Control for Ion-Channel and Carbonic Anhydrase Panels

The 4‑propoxybenzenesulfonamide moiety is a validated pharmacophore for carbonic anhydrase II/VII inhibition, and the pyrrolidine‑sulfonamide class is privileged for ion‑channel modulation [3] [4]. Despite the absence of experimental IC₅₀ data, the compound’s unique hybrid structure makes it a useful negative control or counter‑screen tool when profiling analogs against CA isoforms or Naᵥ channels, provided its inactivity is first experimentally confirmed.

Application
Selection Property
Validation Focus
CNS-penetrant sulfonamide building block
Computed TPSA 84.1 Ų; XLogP3 3.2 in CNS drug-like space
Confirm brain exposure in permeability or PK models
Fragment elaboration core
8 rotatable bonds; single HBD; pyrrolidinyl ketone handle
Probe induced-fit binding modes via SAR diversification
Ion-channel / CA panel counter-screen
Hybrid 4-propoxy-sulfonamide and pyrrolidine-sulfonamide scaffold
Confirm inactivity before use as negative control tool
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